7-Amino-6-methyl-2,3-dihydro-1h-pyrrolo[3,4-c]pyridin-1-one
Overview
Description
7-Amino-6-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one is a heterocyclic compound that features a fused pyrrole and pyridine ring system. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
Similar compounds such as 2,3-dihydro-1h-pyrrolo [3,4-b]quinolin-1-one derivatives have been evaluated for antileishmanial efficacy . Another compound, 1H-pyrrolo [2,3-b]pyridine derivatives, has been studied as potent fibroblast growth factor receptor inhibitors .
Mode of Action
Similar compounds have shown to inhibit the growth of parasites in the case of antileishmanial agents and inhibit the fibroblast growth factor receptors in the case of cancer therapy .
Biochemical Pathways
Related compounds have shown to affect the signaling pathways in cancer cells and the growth of parasites in leishmaniasis .
Pharmacokinetics
A similar compound, 2,3-dihydro-1h-pyrrolo [3,4-b]quinolin-1-one derivative, has shown stability in both simulated gastric fluid and simulated intestinal fluid .
Result of Action
Similar compounds have shown potential in vitro antileishmanial activity and inhibition of cancer cell proliferation .
Action Environment
The stability of a similar compound in simulated gastric and intestinal fluids suggests that it may be stable under various physiological conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-6-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-amino-3-methylpyridine with ethyl acetoacetate in the presence of a base can lead to the formation of the desired compound through an intramolecular cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
7-Amino-6-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the amino group.
Scientific Research Applications
7-Amino-6-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: The compound can be used in the development of new materials and as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1H-pyrrolo[3,4-c]pyridin-1-one: A structurally similar compound with potential biological activities.
6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one: Another related compound with similar chemical properties.
Uniqueness
7-Amino-6-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one is unique due to the presence of the amino group at the 7-position and the methyl group at the 6-position. These functional groups can influence the compound’s reactivity and biological activities, making it distinct from other similar compounds.
Properties
IUPAC Name |
7-amino-6-methyl-2,3-dihydropyrrolo[3,4-c]pyridin-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c1-4-7(9)6-5(2-10-4)3-11-8(6)12/h2H,3,9H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRTWKTFEWYRXAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2CNC(=O)C2=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40279596 | |
Record name | 7-Amino-6-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40279596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5428-93-3 | |
Record name | NSC37784 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37784 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC13332 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13332 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7-Amino-6-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40279596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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